molecular formula C18H14ClN5O B2915050 1-(3-chlorophenyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955802-51-4

1-(3-chlorophenyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2915050
CAS RN: 955802-51-4
M. Wt: 351.79
InChI Key: ZZKSLHHWJZDSFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Medicine: Anticancer Activity

Compounds with the pyrazolo[3,4-d]pyrimidine moiety have been studied for their anticancer activity . They have shown efficacy against various cancer cell lines, including renal cancer. The structural similarity suggests that our compound could also be explored for its potential in cancer treatment, especially considering its unique molecular framework.

Material Science: Nonlinear Optical Properties

The related chalcone derivatives have been studied for their electronic, optical, and nonlinear optical properties . These properties are crucial for applications in optoelectronic device fabrication, such as optical switching, memory devices, and signal processing. The compound’s structure implies it could have significant electro-optic properties, making it a candidate for further research in material science.

Environmental Science: Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their pharmacological effects, including antileishmanial and antimalarial activities . The compound’s structural features suggest it could be a potential pharmacophore for developing safe and effective treatments for these diseases, which are prevalent in tropical regions.

Pharmacology: Drug Development

The pyrazolo[3,4-d]pyrimidine core is a privileged structure in drug development due to its bioisosteric relationship with natural purines . This relationship suggests that the compound could be a valuable scaffold in the design of new therapeutic agents with a wide range of biological activities.

Optoelectronics: Electro-optic Pockels Effect

The compound’s potential for significant first and second-order hyperpolarizabilities indicates its applicability in nonlinear optical devices . Its properties could be harnessed for the second harmonic generation and electro-optic Pockels effect, which are essential for the development of advanced optoelectronic materials.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

properties

IUPAC Name

1-(3-chlorophenyl)-4-methyl-6-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-12-16-10-21-24(15-7-4-5-13(19)9-15)17(16)18(25)23(22-12)11-14-6-2-3-8-20-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKSLHHWJZDSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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